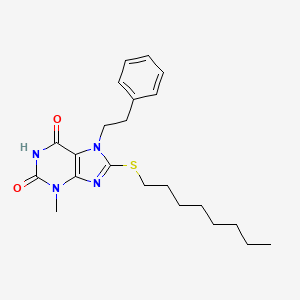![molecular formula C15H20Cl3N3OS B11991394 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide is a synthetic organic compound with the molecular formula CHClNOS. It belongs to the class of amides and contains both chlorine and sulfur atoms.
Structure: The compound’s structure consists of a central amide group (N-C(O)-) connected to a trichloroethylamine moiety, which in turn is linked to a 2-methylphenyl group. The 2,2-dimethyl substituents enhance its stability.
Purpose: This compound may find applications in various fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes: While detailed synthetic routes are scarce, researchers have likely developed methods involving chlorination, amidation, and other reactions.
Reaction Conditions: Specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, information on large-scale industrial production remains limited.
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH), oxidizing agents (e.g., KMnO), and nucleophiles (e.g., amines) could be involved.
Major Products: These depend on the specific reactions undertaken.
Applications De Recherche Scientifique
Chemistry: Investigate its reactivity, explore novel derivatives, and study its interactions with other compounds.
Biology: Assess its impact on biological systems, including potential toxicity or pharmacological effects.
Medicine: Explore its therapeutic potential (e.g., as an antimicrobial or anticancer agent).
Industry: Evaluate its use in materials science, catalysis, or specialty chemicals.
Mécanisme D'action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Other related compounds include
Remember that this compound’s applications and properties are still being explored, and further research is essential
Propriétés
Formule moléculaire |
C15H20Cl3N3OS |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-9-7-5-6-8-10(9)19-13(23)21-11(15(16,17)18)20-12(22)14(2,3)4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,23) |
Clé InChI |
FXQBJGLZBHSROX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)

![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)

![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)

![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
